Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, hexafluorophosphate(1-)

Description

Properties

CAS No. |

101200-55-9 |

|---|---|

Molecular Formula |

C30H23F6PS3 |

Molecular Weight |

624.7 g/mol |

IUPAC Name |

diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluorophosphate |

InChI |

InChI=1S/C30H23S3.F6P/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;1-7(2,3,4,5)6/h1-23H;/q+1;-1 |

InChI Key |

AMCUJGJDLVCBSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl sulfoxide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its corresponding sulfides.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonium center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and thiolates are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted sulfonium salts.

Scientific Research Applications

Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate involves the generation of reactive cationic species upon exposure to UV light. These cationic species initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include vinyl and heterocyclic monomers, and the pathways involved are primarily cationic polymerization processes .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 68156-13-8

- Molecular Formula : C₂₄H₁₉F₆PS₂

- Molecular Weight : 516.50 g/mol

- Synonyms: Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate, GC 2391, Phosphate(1-), hexafluoro-, diphenyl[(phenylthio)phenyl]sulfonium .

Structural Features :

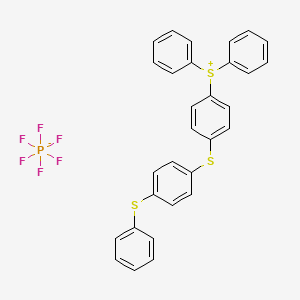

The compound consists of a sulfonium cation with three aromatic substituents: two phenyl groups and a 4-((4-(phenylthio)phenyl)thio)phenyl group. The hexafluorophosphate (PF₆⁻) counterion provides thermal stability and solubility in polar solvents .

Applications :

Primarily used as a photoacid generator (PAG) in UV-curable coatings, inks, and electronics due to its ability to release strong acids (e.g., HPF₆) upon exposure to UV light, initiating polymerization .

Synthesis :

Prepared via condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of P₂O₅ (dehydration agent) and methanesulfonic acid (solvent), followed by anion exchange to introduce PF₆⁻ .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Counterion Variations

Cation Modifications

UV Curing Efficiency

Q & A

Q. What are the recommended methods for synthesizing and characterizing diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)sulfonium hexafluorophosphate?

Methodological Answer: Synthesis typically involves thioether functionalization followed by sulfonium salt formation, often in propylene carbonate as a solvent (50% solution purity, CAS 75482-18-7) . Characterization requires:

- Purity Analysis : HPLC (≥95.0 area%) and neutralization titration (≥95.0%) to confirm chemical composition .

- Structural Confirmation : H and C NMR to validate the sulfonium core and aromatic substituents .

- Thermal Stability : Melting point determination (124–128°C) to assess crystallinity and decomposition thresholds .

Q. What are the primary research applications of this sulfonium salt in materials science?

Methodological Answer: The compound is widely studied as a photoacid generator (PAG) in photopolymerization due to its ability to release hexafluorophosphoric acid upon UV irradiation, initiating crosslinking in resins . Key applications include:

- Photoresist Development : Optimizing lithographic processes by adjusting light intensity (e.g., 365 nm UV) and solvent compatibility .

- Thin-Film Coatings : Evaluating film adhesion and curing efficiency using AFM or ellipsometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photoinitiation efficiencies of this sulfonium salt?

Methodological Answer: Discrepancies in efficiency often arise from:

- Purity Variability : Batch-to-batch differences (e.g., 50% vs. 95% purity) impact reactivity. Use HPLC-MS to identify impurities .

- Solvent Effects : Propylene carbonate may inhibit radical formation compared to anhydrous solvents. Conduct solvent screening with UV-Vis kinetics .

- Light Source Calibration : Standardize UV intensity (e.g., mW/cm) using radiometry to ensure reproducibility .

Q. What advanced computational methods are suitable for predicting the reactivity and degradation pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model charge distribution in the sulfonium cation to predict acid-release kinetics .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., propylene carbonate) to optimize solubility .

- Degradation Pathways : Use LC-QTOF-MS to identify photodegradation byproducts and correlate with computational predictions .

Q. How can experimental designs integrate this sulfonium salt into theoretical frameworks for advanced material development?

Methodological Answer:

- Mechanistic Studies : Use stopped-flow spectroscopy to quantify acid-generation rates and link to polymerization kinetics .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying aryl substituents) and correlate with photoinitiation efficiency via multivariate regression .

- Environmental Impact : Apply life-cycle assessment (LCA) frameworks to evaluate hexafluorophosphate anion persistence in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.